molecular formula C15H17NO5 B2662981 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate CAS No. 2034292-38-9

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate

Cat. No.: B2662981
CAS No.: 2034292-38-9
M. Wt: 291.303
InChI Key: DTACYVLDZGWSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate typically involves multiple steps. One common method starts with the preparation of the benzofuran core, which can be synthesized through the O-alkylation of salicylaldehyde with chloroacetic acid, followed by cyclization and decarboxylation . The next step involves the introduction of the methoxyethyl group through a nucleophilic substitution reaction. Finally, the amino group is introduced, and the compound is acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Benzofuran-2-yl)-2-methoxyethyl)amino)-2-oxoethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl and amino groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[[2-(1-benzofuran-2-yl)-2-methoxyethyl]amino]-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-10(17)20-9-15(18)16-8-14(19-2)13-7-11-5-3-4-6-12(11)21-13/h3-7,14H,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTACYVLDZGWSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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